molecular formula C16H17N3O3S B5865747 4-(acetylamino)phenyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate

4-(acetylamino)phenyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate

Katalognummer B5865747
Molekulargewicht: 331.4 g/mol
InChI-Schlüssel: QLUWCVQNRBLZBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(acetylamino)phenyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as dapagliflozin, which is an FDA-approved drug used for the treatment of type 2 diabetes. We will also list future directions for research on this compound.

Wissenschaftliche Forschungsanwendungen

4-(acetylamino)phenyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate has several potential scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where it is used as an inhibitor of sodium-glucose cotransporters (SGLTs). SGLTs are responsible for the reabsorption of glucose in the kidneys, and the inhibition of SGLTs by this compound leads to increased glucose excretion in the urine. This property of the compound has led to its use as an anti-diabetic drug, dapagliflozin.

Wirkmechanismus

The mechanism of action of 4-(acetylamino)phenyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate involves the inhibition of SGLTs. SGLTs are responsible for the reabsorption of glucose in the kidneys, and the inhibition of SGLTs by this compound leads to increased glucose excretion in the urine. This results in a reduction in blood glucose levels, which is beneficial for patients with type 2 diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of SGLTs. The increased glucose excretion in the urine leads to a reduction in blood glucose levels, which is beneficial for patients with type 2 diabetes. The compound has also been shown to have beneficial effects on blood pressure and body weight in diabetic patients.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-(acetylamino)phenyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate in lab experiments is its specificity for SGLTs. The compound has a high affinity for SGLTs and does not interact with other transporters or receptors. This makes it an ideal tool for studying the role of SGLTs in glucose reabsorption in the kidneys. However, one of the limitations of using this compound in lab experiments is its high cost, which may limit its widespread use in research.

Zukünftige Richtungen

There are several future directions for research on 4-(acetylamino)phenyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate. One of the most significant areas of research is the development of new SGLT inhibitors with improved selectivity and potency. Another area of research is the investigation of the effects of SGLT inhibitors on other physiological processes, such as lipid metabolism and cardiovascular function. Additionally, the use of SGLT inhibitors in combination with other anti-diabetic drugs is an area of research that has the potential to improve the treatment of type 2 diabetes.

Synthesemethoden

The synthesis of 4-(acetylamino)phenyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate involves several steps. The initial step involves the reaction of 4-acetylamino-phenol with 4,6-dimethyl-2-chloropyrimidine in the presence of a base to form 4-(acetylamino)phenyl-4,6-dimethyl-2-pyrimidinyl sulfide. This intermediate compound is then reacted with ethyl chloroacetate in the presence of a base to form the final product, this compound.

Eigenschaften

IUPAC Name

(4-acetamidophenyl) 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-10-8-11(2)18-16(17-10)23-9-15(21)22-14-6-4-13(5-7-14)19-12(3)20/h4-8H,9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUWCVQNRBLZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)OC2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.